molecular formula C16H30 B13796752 1,1'-Bicyclohexyl, 2-butyl-

1,1'-Bicyclohexyl, 2-butyl-

Katalognummer: B13796752
Molekulargewicht: 222.41 g/mol
InChI-Schlüssel: NUHOLGQIGHXQAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Bicyclohexyl, 2-butyl- is an organic compound with the molecular formula C16H30 It is a derivative of bicyclohexyl, where a butyl group is attached to one of the cyclohexane rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1’-Bicyclohexyl, 2-butyl- can be synthesized through several methods. One common approach involves the hydrogenation of carbazole, which yields bicyclohexyl as the main product . Another method involves the exposure of cyclohexane to radiation, resulting in the formation of bicyclohexyl among other hydrocarbons .

Industrial Production Methods

Industrial production of 1,1’-Bicyclohexyl, 2-butyl- typically involves the hydrogenation of aromatic compounds under high pressure and temperature conditions. The process requires catalysts such as palladium or platinum to facilitate the hydrogenation reaction.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Bicyclohexyl, 2-butyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it back to its parent hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Cyclohexane and cyclohexene.

    Substitution: Halogenated bicyclohexyl derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-Bicyclohexyl, 2-butyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1’-Bicyclohexyl, 2-butyl- involves its interaction with molecular targets through various pathways:

    Hydrogen Transfer: The compound undergoes hydrogen transfer reactions, leading to the formation of different products.

    β-Scission: This reaction involves the breaking of carbon-carbon bonds, resulting in smaller hydrocarbon fragments.

    Isomerization: The compound can undergo structural rearrangements to form different isomers.

    Dehydrogenation: Removal of hydrogen atoms leads to the formation of unsaturated hydrocarbons.

Eigenschaften

Molekularformel

C16H30

Molekulargewicht

222.41 g/mol

IUPAC-Name

1-butyl-2-cyclohexylcyclohexane

InChI

InChI=1S/C16H30/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h14-16H,2-13H2,1H3

InChI-Schlüssel

NUHOLGQIGHXQAE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CCCCC1C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.